molecular formula C₂₄H₃₀O₄ B144197 [(8R,9S,10R,13S,14S,17R)-17-acetyloxy-17-ethynyl-13-methyl-2,7,8,9,10,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate CAS No. 2205-78-9

[(8R,9S,10R,13S,14S,17R)-17-acetyloxy-17-ethynyl-13-methyl-2,7,8,9,10,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate

Cat. No. B144197
CAS RN: 2205-78-9
M. Wt: 382.5 g/mol
InChI Key: YEYKVQBNDAWJJW-ZUYVPRDGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[(8R,9S,10R,13S,14S,17R)-17-acetyloxy-17-ethynyl-13-methyl-2,7,8,9,10,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate, also known as [(8R,9S,10R,13S,14S,17R)-17-acetyloxy-17-ethynyl-13-methyl-2,7,8,9,10,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate, is a useful research compound. Its molecular formula is C₂₄H₃₀O₄ and its molecular weight is 382.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality [(8R,9S,10R,13S,14S,17R)-17-acetyloxy-17-ethynyl-13-methyl-2,7,8,9,10,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about [(8R,9S,10R,13S,14S,17R)-17-acetyloxy-17-ethynyl-13-methyl-2,7,8,9,10,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

1. Abiraterone Acetate in Cancer Treatment

Abiraterone acetate, a derivative of cyclopenta[a]phenanthren-3-yl acetate, is a selective inhibitor of cytochrome P450 (CYP) 17α-hydroxylase and C17,20-lyase enzymatic activities. It is crucial in androgen biosynthesis, with androgen receptor signaling playing a vital role in the progression from primary to metastatic prostate cancer. Abiraterone acetate, combined with prednisone or prednisolone, is approved for treating men with metastatic castration-resistant prostate cancer (CRPC) in the European Union and the US. It has demonstrated significant prolongation of overall survival and radiographic progression-free survival (rPFS) in men with metastatic CRPC in clinical trials, indicating its usefulness as a treatment option for metastatic CRPC (Hoy, 2013).

2. Chemical Communication in Honeybees

Cyclopenta[a]phenanthren-3-yl acetate derivatives play a role in chemical communication among honeybees (Apis mellifera). The complex social organization of honeybees is mediated through pheromones, with queen retinue pheromone (QRP) acting as a releaser pheromone to attract worker bees to the queen and as a primer pheromone by inhibiting the ovary development of worker bees. One essential component of QRP, 9-oxo-(E)-2-decenoic acid, acts as a long-distance sex pheromone. Such pheromonal communication is crucial for maintaining the integrity and function of the bee swarm (Trhlin & Rajchard, 2018).

properties

IUPAC Name

[(8R,9S,10R,13S,14S,17R)-17-acetyloxy-17-ethynyl-13-methyl-2,7,8,9,10,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H30O4/c1-5-24(28-16(3)26)13-11-22-21-8-6-17-14-18(27-15(2)25)7-9-19(17)20(21)10-12-23(22,24)4/h1,6,14,19-22H,7-13H2,2-4H3/t19-,20+,21+,22-,23-,24-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEYKVQBNDAWJJW-ZUYVPRDGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC2=CCC3C(C2CC1)CCC4(C3CCC4(C#C)OC(=O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OC1=CC2=CC[C@@H]3[C@@H]([C@H]2CC1)CC[C@]4([C@H]3CC[C@]4(C#C)OC(=O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H30O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20944679
Record name 19-Norpregna-3,5-dien-20-yne-3,17-diyl diacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20944679
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

382.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[(8R,9S,10R,13S,14S,17R)-17-acetyloxy-17-ethynyl-13-methyl-2,7,8,9,10,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate

CAS RN

2205-78-9
Record name 19-Nor-17-alpha-pregna-3,5-dien-20-yne-3,17-diol, diacetate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002205789
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 19-Norpregna-3,5-dien-20-yne-3,17-diyl diacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20944679
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Norethindrone diacetate
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XNN4YTX2VW
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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